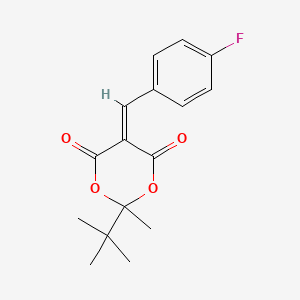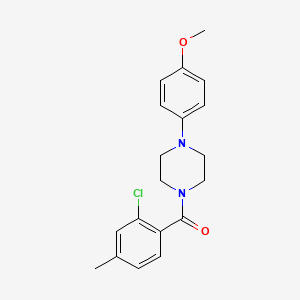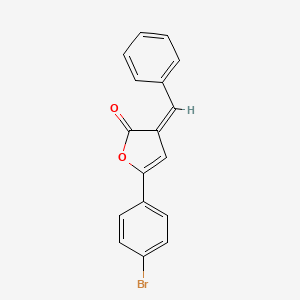
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants and have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects through multiple mechanisms. It has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators such as prostaglandins and nitric oxide. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to activate the Nrf2/ARE signaling pathway, which is responsible for the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to reduce inflammation and oxidative stress in animal models of various diseases such as arthritis, colitis, and neurodegenerative diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to improve cognitive function and reduce amyloid beta deposition in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to possess potent biological activities at low concentrations, making it a useful tool for studying various signaling pathways and biological processes. However, 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can also be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of interest is the development of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione derivatives with improved solubility and bioavailability for use in clinical trials. Another area of interest is the investigation of the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in combination with other drugs for the treatment of various diseases. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to sensitize cancer cells to chemotherapy and radiotherapy, and further studies are needed to determine the optimal combination therapies. Additionally, the potential use of 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease warrants further investigation.
Méthodes De Synthèse
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized by the condensation of 4-fluorobenzaldehyde and acetylacetone in the presence of a base catalyst, followed by the addition of tert-butylhydroperoxide and catalytic amounts of sulfuric acid. The resulting product is then purified by recrystallization to obtain pure 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Applications De Recherche Scientifique
2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of its inhibitor protein IκBα. 2-tert-butyl-5-(4-fluorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway.
Propriétés
IUPAC Name |
2-tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-5-7-11(17)8-6-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDDQDKFKVECJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)F)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(4-fluorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)



![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)


![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
